5beta-Pregnan-12-one

Description

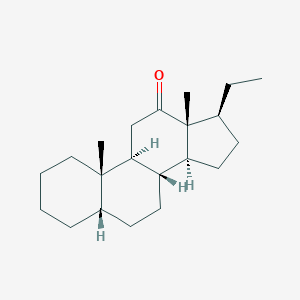

5β-Pregnan-3α-ol-20-one (CAS 128-20-1), also known as pregnanolone, is a neuroactive steroid with a 5β-reduced pregnane backbone, a 3α-hydroxyl group, and a 20-ketone moiety. It is classified as a reagent and has >95% purity . Structurally, it differs from endogenous 5α-reduced steroids (e.g., allopregnanolone) in the stereochemistry of the A/B ring junction (5β vs. 5α configuration). Pregnanolone is a potent modulator of the γ-aminobutyric acid-A (GABAₐ) receptor, influencing chloride ion conductance and neuronal excitability . However, its safety data sheet highlights carcinogenicity concerns (Category 2, H351 warning) .

Properties

CAS No. |

17996-90-6 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C21H34O/c1-4-14-9-11-17-16-10-8-15-7-5-6-12-20(15,2)18(16)13-19(22)21(14,17)3/h14-18H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,20-,21+/m0/s1 |

InChI Key |

TYYQBQYMGPUGDF-JUPNMBMKSA-N |

SMILES |

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |

Synonyms |

5β-Pregnan-12-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural features influencing activity at GABAₐ receptors include:

- C3 substituent : A 3α-hydroxyl group is critical for receptor modulation.

- C20 substituent : A ketone enhances potency compared to hydroxyl or ester groups.

- A/B ring configuration : 5α vs. 5β stereochemistry alters receptor binding efficacy.

Below is a comparative analysis of pregnanolone and related steroids:

*Note: IC₅₀ values for pregnanolone are inferred from structurally similar 5α-analogues .

Mechanistic and Pharmacological Insights

5β vs. 5α Isomers: The 5β configuration in pregnanolone reduces receptor-binding efficacy compared to 5α isomers like allopregnanolone. For example, 5α-pregnan-3α-ol-20-one modulates [³⁵S]TBPS binding at 17 nM in cortical membranes, whereas 5β isomers may exhibit weaker or region-specific effects . 5β steroids are less prevalent endogenously but may act as partial agonists or modulators with unique kinetic properties .

Role of the 20-Ketone :

- The 20-ketone is essential for high-potency GABAₐ modulation. Replacement with hydroxyl groups (e.g., 5β-Pregnane-3α,17α,20α-triol) abolishes activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.